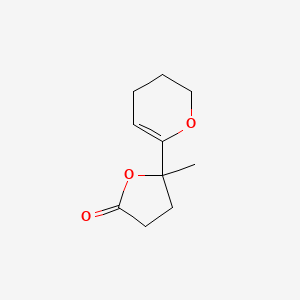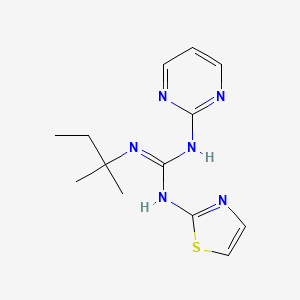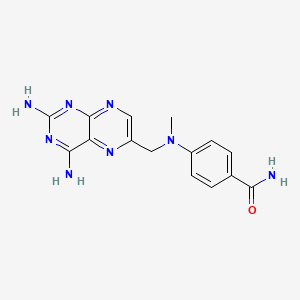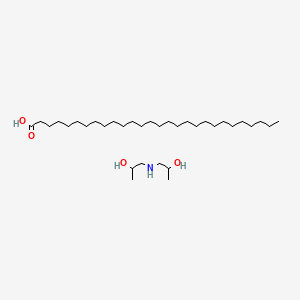
1,1'-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a combination of alkyne and diene functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene typically involves multi-step organic reactions. One common approach is the coupling of benzene derivatives with alkyne and diene precursors under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating automated systems for monitoring and control.
化学反応の分析
Types of Reactions
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to convert the alkyne and diene functionalities into alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
科学的研究の応用
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene involves its interaction with molecular targets through its alkyne and diene functionalities. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
類似化合物との比較
Similar Compounds
- 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene
- 2,9-Dimethyl-1,9-decadiene-5-yne-4,7-diamine
- (3E,7E)-3,4-dimethyldeca-3,7-diene
Uniqueness
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene is unique due to its combination of alkyne and diene functionalities, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
68893-36-7 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC名 |
(2,9-dimethyl-7-phenyldeca-3,7-dien-5-yn-4-yl)benzene |
InChI |
InChI=1S/C24H26/c1-19(2)17-23(21-11-7-5-8-12-21)15-16-24(18-20(3)4)22-13-9-6-10-14-22/h5-14,17-20H,1-4H3 |
InChIキー |
FSGFLPJTILQZCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C(C#CC(=CC(C)C)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
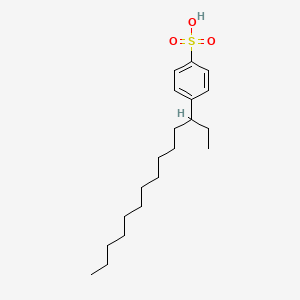
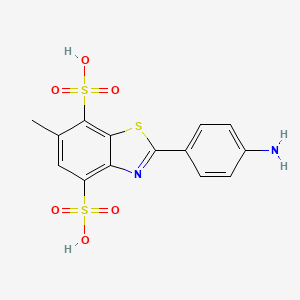
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
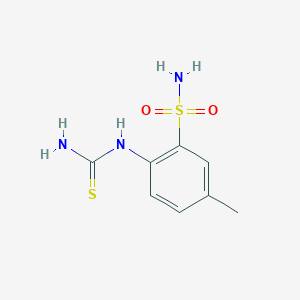
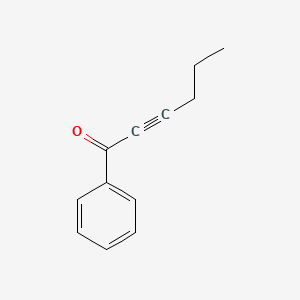
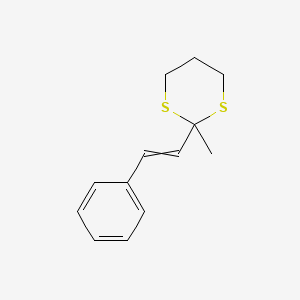
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
